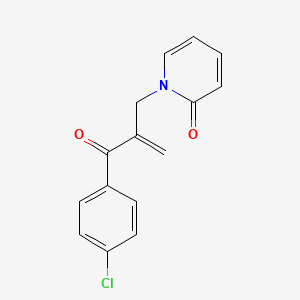
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- is a heterocyclic compound that features a pyridinone core with a 4-chlorobenzoyl and propenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- typically involves the reaction of 4-chlorobenzoyl chloride with a suitable pyridinone derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at room temperature . The reaction proceeds via nucleophilic acyl substitution, forming the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridinone derivatives.
科学研究应用
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on receptor tyrosine kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
相似化合物的比较
Similar Compounds
2(1H)-Pyridinone derivatives: Compounds with similar pyridinone cores but different substituents.
4-Chlorobenzoyl derivatives: Compounds with the 4-chlorobenzoyl group attached to different cores.
Propenyl derivatives: Compounds with the propenyl group attached to various heterocyclic systems.
Uniqueness
2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 4-chlorobenzoyl group enhances its potential as a pharmacophore, while the propenyl group allows for further functionalization and derivatization.
属性
CAS 编号 |
104941-12-0 |
|---|---|
分子式 |
C15H12ClNO2 |
分子量 |
273.71 g/mol |
IUPAC 名称 |
1-[2-(4-chlorobenzoyl)prop-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C15H12ClNO2/c1-11(10-17-9-3-2-4-14(17)18)15(19)12-5-7-13(16)8-6-12/h2-9H,1,10H2 |
InChI 键 |
YAYMHSVCYOOJNL-UHFFFAOYSA-N |
规范 SMILES |
C=C(CN1C=CC=CC1=O)C(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


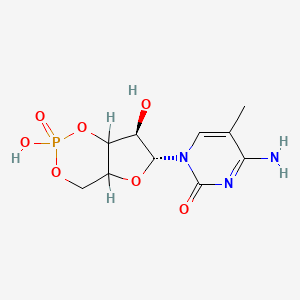
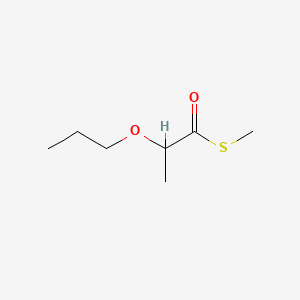
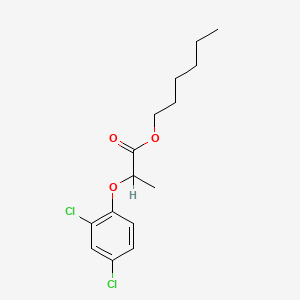

![Coceth-25 [INCI]](/img/structure/B12664055.png)
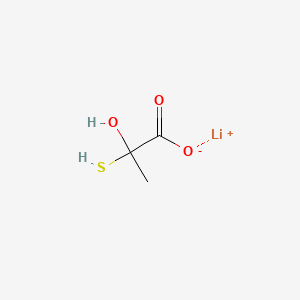


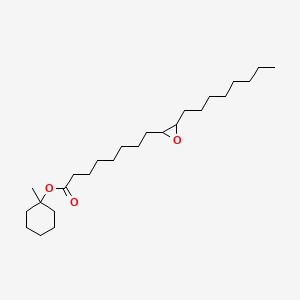



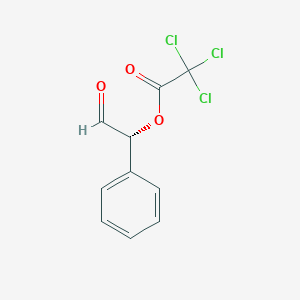
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
